2-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with piperidine groups and a hydrazone linkage to a furan ring, which is further substituted with a nitrophenyl group. The unique structure of this compound suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 5-(3-methyl-4-nitrophenyl)furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Substitution on the triazine ring: The hydrazone intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as triethylamine to form the desired product. Piperidine is introduced in the final step to replace the chlorine atoms on the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperidine groups on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is not well-documented. its structure suggests it may interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The nitrophenyl group could play a role in electron transfer processes, while the triazine core may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine: Lacks the hydrazone and furan substituents, making it less complex.
5-(3-Methyl-4-nitrophenyl)furan-2-carbaldehyde: Contains the furan and nitrophenyl groups but lacks the triazine core.
Hydrazone derivatives: Similar in having the hydrazone linkage but differ in the other substituents.
Uniqueness
2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine core, hydrazone linkage, and nitrophenyl-substituted furan ring. This unique structure may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C25H30N8O3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H30N8O3/c1-18-16-19(8-10-21(18)33(34)35)22-11-9-20(36-22)17-26-30-23-27-24(31-12-4-2-5-13-31)29-25(28-23)32-14-6-3-7-15-32/h8-11,16-17H,2-7,12-15H2,1H3,(H,27,28,29,30)/b26-17+ |
InChI Key |
MCDYAUDSHQZIGD-YZSQISJMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)/C=N/NC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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